1-Cyclopropylcyclopropane-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

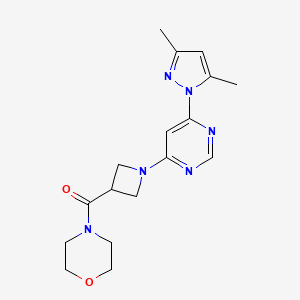

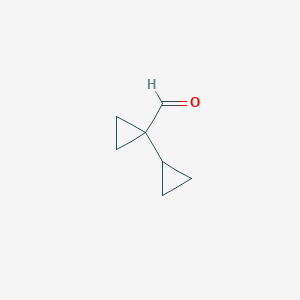

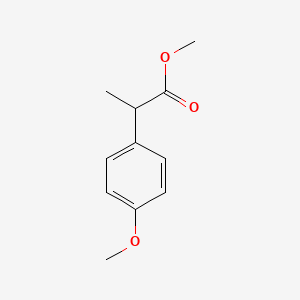

“1-Cyclopropylcyclopropane-1-carbaldehyde” is a chemical compound with the CAS Number: 1236076-63-3 . It has a molecular weight of 110.16 and its IUPAC name is [1,1’-bi(cyclopropane)]-1-carbaldehyde .

Molecular Structure Analysis

The InChI code for “1-Cyclopropylcyclopropane-1-carbaldehyde” is 1S/C7H10O/c8-5-7(3-4-7)6-1-2-6/h5-6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Aplicaciones Científicas De Investigación

Prins-Type Cyclization for Hexahydrooxonine and Cyclopenta[ b]pyran Synthesis

Researchers have developed a TiX4-mediated Prins-type cyclization technique using cyclopropane carbaldehydes. This process allows for the highly stereoselective construction of strained hexahydrooxonines and bicyclic octahydrocyclopenta[b]pyrans, demonstrating the versatility of cyclopropane carbaldehydes in synthesizing complex molecular architectures (Kumar, Dey, & Banerjee, 2018).

Ring-Opening Reactions for Chalcogenation

The treatment of meso-cyclopropyl carbaldehydes with organocatalysts and chalcogenyl chlorides leads to regio-, diastereo-, and enantioselective 1,3-chlorochalcogenated products. This showcases the application in achieving highly selective transformations that introduce adjacent stereocenters into the cyclopropane framework (Wallbaum, Garve, Jones, & Werz, 2016).

Photochemistry for Cycloalkanecarbaldehyde Transformation

The study of the photochemistry of cyclopropanecarbaldehyde revealed that irradiation leads to hydrogen abstraction and the formation of various photoproducts, providing insights into the photoreduction processes of cycloalkanecarbaldehydes. This research highlights the potential of photochemical methods in manipulating cyclopropane derivatives for the synthesis of complex molecules (Funke & Cerfontain, 1976).

Applications in Stereoselective Synthesis

The development of methods for the synthesis of cyclopropyl alcohol boronate esters and their subsequent transformations underscores the utility of cyclopropyl carbaldehydes in stereoselective organic synthesis. These compounds serve as valuable building blocks for creating molecules with multiple stereocenters, highlighting the role of cyclopropane derivatives in constructing complex chiral structures (Hussain et al., 2009).

Cycloaddition Reagents for Cyclopropane and Epoxide Synthesis

Diamidocarbenes have been identified as versatile reagents for the synthesis of cyclopropanes and epoxides through [2+1] cycloaddition reactions. These reactions are both rapid and thermally reversible, showcasing the potential for dynamic covalent chemistry applications and the synthesis of linear carboxylic acids from cyclopropane derivatives (Moerdyk & Bielawski, 2012).

Propiedades

IUPAC Name |

1-cyclopropylcyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-5-7(3-4-7)6-1-2-6/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIBEEUNIVYPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2643026.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2643027.png)

![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2643030.png)

![2-[[1-[2-(4-Phenylphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2643032.png)

![2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2643039.png)